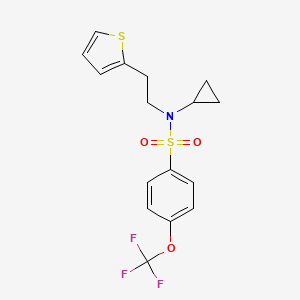

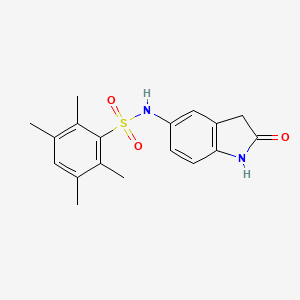

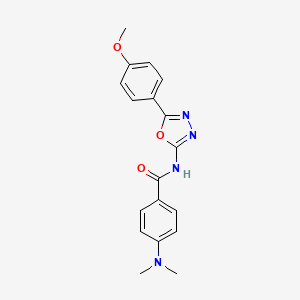

2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and has been extensively studied for its unique properties and potential benefits.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This suggests that 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole-based compounds have shown notable cytotoxicity toward various human cancer cell lines . In particular, a compound similar to 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide was found to be three to five times more cytotoxic than PAC-1, a known anticancer agent .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives are known to exhibit antioxidant properties . This suggests that 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activity . This suggests that 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests that 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide could potentially be used in the treatment of diabetes.

Mechanism of Action

Target of Action

The primary targets of 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are caspase-3 enzymes . These enzymes play a crucial role in regulating apoptosis responses , which are linked to normal cellular growth and death .

Mode of Action

This compound interacts with its targets by activating procaspase-3 . This activation leads to the induction of apoptosis, a programmed cell death process . The compound’s interaction with caspase-3 results in notable cytotoxicity towards human cancer cell lines .

Biochemical Pathways

The compound affects the extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve many proteins such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The compound’s interaction with caspase-3 can lead to the accumulation of cells in the S phase and substantial induction of late cellular apoptosis .

Pharmacokinetics

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting good absorption and distribution characteristics.

Result of Action

The molecular and cellular effects of the compound’s action include notable cytotoxicity towards human cancer cell lines . Specifically, the compound has shown to be three- to five-fold more cytotoxic than PAC-1, the first procaspase-3 activating compound, in three cancer cell lines tested . It also induces late cellular apoptosis .

Action Environment

It’s worth noting that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .

properties

IUPAC Name |

2,3,5,6-tetramethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-10-7-11(2)13(4)18(12(10)3)24(22,23)20-15-5-6-16-14(8-15)9-17(21)19-16/h5-8,20H,9H2,1-4H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKINZRULMABHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2408584.png)

![(E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2408587.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)

![N-{2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2408598.png)

![1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol](/img/structure/B2408599.png)